1-(1,3-Benzothiazol-2-yl)propan-2-amine dihydrochloride
Description
Molecular Architecture and Crystallographic Analysis
The molecular architecture of this compound exhibits a complex three-dimensional arrangement characterized by the fusion of a benzene ring with a thiazole moiety, connected to a propylamine substituent. Crystallographic analysis of closely related benzothiazole derivatives has provided significant insights into the structural parameters of this class of compounds. The molecular formula for the base compound corresponds to C₁₀H₁₂N₂S, with the dihydrochloride form incorporating two hydrochloride counterions that significantly influence the overall crystal packing and molecular conformation.
The benzothiazole core structure demonstrates characteristic bond lengths and angles that have been extensively documented through single crystal X-ray diffraction studies of related compounds. The carbon-sulfur bond within the thiazole ring typically measures approximately 1.72-1.75 Å, while the carbon-nitrogen bonds exhibit values ranging from 1.32-1.38 Å, indicating partial double bond character due to aromatic delocalization. The dihedral angles between the benzene and thiazole rings generally fall within the range of 1-7 degrees, suggesting a nearly planar arrangement that facilitates π-electron delocalization across the entire heterocyclic system.
The propylamine substituent attached to the benzothiazole core exhibits conformational flexibility that is significantly constrained in the dihydrochloride salt form. Crystallographic studies of similar benzothiazole-propylamine derivatives reveal that the carbon-carbon bond lengths in the propyl chain typically range from 1.48-1.52 Å, consistent with standard alkyl chain parameters. The carbon-nitrogen bond connecting the amine functionality to the propyl chain demonstrates a length of approximately 1.44-1.47 Å, which is characteristic of aliphatic carbon-nitrogen single bonds.
The crystal packing arrangement of benzothiazole dihydrochloride salts typically involves extensive hydrogen bonding networks that stabilize the three-dimensional structure. These interactions primarily occur between the protonated amine groups and the chloride counterions, creating a robust supramolecular framework. The intermolecular distances for nitrogen-chloride hydrogen bonds generally range from 3.1-3.4 Å, indicating moderately strong electrostatic interactions that contribute significantly to the overall crystal stability.
Protonation State and Counterion Interactions in Dihydrochloride Form
The dihydrochloride form of 1-(1,3-benzothiazol-2-yl)propan-2-amine involves protonation at two distinct nitrogen sites, fundamentally altering the electronic distribution and molecular geometry compared to the neutral base compound. Protonation typically occurs at the thiazole nitrogen atom and the primary amine nitrogen, creating a dicationic species that requires two chloride counterions for charge neutralization. This protonation pattern has been extensively characterized through nuclear magnetic resonance spectroscopy and crystallographic analysis of related benzothiazole salt systems.
The protonation at the thiazole nitrogen atom significantly affects the aromatic character of the heterocyclic system, as evidenced by changes in carbon-nitrogen bond lengths and electronic spectroscopic properties. Studies of related benzothiazole cations demonstrate that protonation leads to a lengthening of the carbon-nitrogen bond from approximately 1.32 Å in the neutral form to 1.35-1.38 Å in the protonated state. This elongation reflects the reduced double bond character resulting from the localization of the positive charge on the nitrogen atom.
The second protonation site at the primary amine nitrogen creates an ammonium functionality that serves as a strong hydrogen bond donor in the crystal lattice. Crystallographic studies of benzothiazole amine salts reveal that the nitrogen-hydrogen bond lengths in protonated primary amines typically range from 0.89-0.92 Å, while the nitrogen-chloride hydrogen bonding distances fall between 3.0-3.3 Å. These interactions play a crucial role in determining the overall crystal packing and stability of the dihydrochloride salt.
| Protonation Site | Bond Length Change (Å) | Hydrogen Bond Distance (Å) |
|---|---|---|
| Thiazole N | +0.03 to +0.06 | 3.1-3.4 (N-H···Cl⁻) |
| Primary amine N | +0.02 to +0.04 | 3.0-3.3 (N-H···Cl⁻) |
The chloride counterions in the dihydrochloride salt form exhibit specific positioning that maximizes electrostatic stabilization while minimizing repulsive interactions. Analysis of related benzothiazole dihydrochloride structures indicates that the chloride ions typically occupy positions that allow for optimal hydrogen bonding with both protonated nitrogen sites. The chloride-nitrogen distances generally follow the order of decreasing strength: primary ammonium (shorter distances) followed by thiazolium (longer distances), reflecting the relative acidity and hydrogen bonding capacity of these protonated sites.
The counterion interactions also influence the conformational preferences of the propylamine chain, as the need to accommodate favorable hydrogen bonding geometries can restrict rotational freedom around carbon-carbon and carbon-nitrogen bonds. Computational studies and experimental observations of similar systems suggest that the dihydrochloride form adopts conformations that optimize the three-dimensional arrangement of hydrogen bonding interactions, even at the expense of some conformational strain in the aliphatic chain.
Comparative Analysis with Parent Amine Structure
The structural comparison between 1-(1,3-benzothiazol-2-yl)propan-2-amine and its dihydrochloride salt reveals significant differences in molecular geometry, electronic distribution, and intermolecular interactions that fundamentally alter the compound's physical and chemical properties. The neutral parent amine exhibits a more flexible molecular structure with greater conformational freedom, particularly in the propylamine substituent, compared to the more rigid and highly organized dihydrochloride salt form.
In the neutral parent amine, the benzothiazole nitrogen atom retains its aromatic character with typical carbon-nitrogen bond lengths of approximately 1.32 Å and planar geometry that facilitates π-electron delocalization. The primary amine group exists in its unprotonated form, with carbon-nitrogen bond lengths around 1.44 Å and bond angles close to the tetrahedral value of 109.5 degrees. This neutral form allows for greater rotational flexibility around the carbon-carbon bonds in the propyl chain, resulting in multiple accessible conformations in both solution and solid state.
The transformation to the dihydrochloride salt introduces significant structural constraints that affect both local bond parameters and overall molecular conformation. The protonation-induced changes in bond lengths have been quantified through comparative crystallographic studies of benzothiazole derivatives in their neutral and salt forms. The carbon-nitrogen bond in the thiazole ring typically increases by 0.03-0.06 Å upon protonation, while the primary amine carbon-nitrogen bond shows a smaller increase of 0.02-0.04 Å due to the formation of the ammonium functionality.
| Structural Parameter | Parent Amine | Dihydrochloride Salt | Change |
|---|---|---|---|
| Thiazole C-N bond (Å) | 1.32 | 1.35-1.38 | +0.03 to +0.06 |
| Amine C-N bond (Å) | 1.44 | 1.46-1.48 | +0.02 to +0.04 |
| Propyl chain flexibility | High | Restricted | Conformational constraint |
| Intermolecular interactions | Van der Waals, weak H-bonds | Strong ionic H-bonds | Enhanced stability |
The intermolecular interaction patterns also differ dramatically between the two forms. The neutral parent amine relies primarily on weak van der Waals forces and occasional hydrogen bonding through the primary amine group for crystal packing stabilization. In contrast, the dihydrochloride salt exhibits an extensive network of strong ionic hydrogen bonds involving both protonated nitrogen sites and the chloride counterions, resulting in significantly enhanced crystal lattice stability and higher melting points.
Properties
IUPAC Name |
1-(1,3-benzothiazol-2-yl)propan-2-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2S.2ClH/c1-7(11)6-10-12-8-4-2-3-5-9(8)13-10;;/h2-5,7H,6,11H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOMGIENJBDTFCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=NC2=CC=CC=C2S1)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(1,3-Benzothiazol-2-yl)propan-2-amine dihydrochloride typically involves the reaction of 2-mercaptobenzothiazole with an appropriate amine under acidic conditions. The reaction conditions often include the use of hydrochloric acid to form the dihydrochloride salt . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
Acylation Reactions
The primary amine group undergoes acylation with activated carboxylic acids or esters. For example:
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Reagents : HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), DMF (dimethylformamide), DIEA (N,N-diisopropylethylamine)
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Conditions : Room temperature, 24-hour reaction time
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Product : N-Acyl derivatives (e.g., carboxamides) for peptide-like bond formation.
This method was employed in the synthesis of complex antiviral agents, where the amine reacted with benzothiazole-containing carboxylic acids to form amide bonds .
Table 1: Acylation Examples
| Reagent | Product | Application | Reference |
|---|---|---|---|
| Trifluoroacetic anhydride | N-Trifluoroacetylated derivative | Intermediate for Paxlovid analogs | |
| Benzoyl chloride | N-Benzoylpropan-2-amine derivative | Antimicrobial agents |
Alkylation Reactions
The amine participates in alkylation, often forming quaternary ammonium salts or secondary amines:
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Reagents : Methyl iodide, ethylene diamine
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Conditions : Microwave irradiation, aqueous NaOH, ice-cold quenching
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Product : N-Alkylated benzothiazoles, such as N-(4,5-dihydroimidazol-2-yl) derivatives .
Table 2: Alkylation Pathways
| Substrate | Alkylating Agent | Product Structure | Yield | Reference |
|---|---|---|---|---|
| Propan-2-amine derivative | Methyl iodide | N-Methylated analog | 72% | |
| Benzothiazole-amine | Ethylene diamine | Imidazoline-fused benzothiazole | 65% |
Condensation Reactions
The amine group facilitates condensation with carbonyl compounds (e.g., aldehydes, ketones):
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Reagents : Carbon disulfide, methyl iodide
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Conditions : Dimethylformamide (DMF), 4-hour reflux
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Product : Thioimine derivatives (e.g., N-(benzothiazol-2-yl)-1,3-bis(methylthio)propan-2-imine) .
Salt Formation and Acid-Base Reactions
As a dihydrochloride salt, the compound readily participates in proton-transfer reactions:
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Reagents : NaOH, HCl
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Conditions : Aqueous medium, room temperature
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Product : Free amine or reprotonated salts, critical for solubility modulation in pharmaceutical formulations .
Nucleophilic Substitution
The benzothiazole ring’s electron-deficient nature allows electrophilic aromatic substitution, though the amine group directs reactivity:
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Reagents : Bromine, iodine
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Conditions : Catalytic Br₂ in acetic acid
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Product : Halogenated derivatives at the benzothiazole C-6 position .
Oxidation Reactions
The primary amine is susceptible to oxidation, forming nitroso or imine intermediates:
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Reagents : H₂O₂, KMnO₄
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Conditions : Acidic or neutral media, controlled temperature
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Product : Oxidized imines, useful in biosensor development.
Key Mechanistic Insights
Scientific Research Applications
Antimicrobial Properties
Research indicates that 1-(1,3-Benzothiazol-2-yl)propan-2-amine dihydrochloride exhibits notable antimicrobial activities against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for some tested strains are as follows:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound may serve as a potential lead in the development of new antimicrobial agents .
Anticancer Potential
In addition to its antimicrobial properties, studies have explored the anticancer potential of this compound. Preliminary findings indicate activity against various cancer cell lines, suggesting mechanisms that may involve modulation of specific signaling pathways related to cell proliferation and apoptosis. Further investigations are necessary to elucidate these mechanisms fully .
Scientific Research Applications
This compound finds applications across several scientific domains:
Chemistry:
- Used as a building block for synthesizing more complex molecules.
- Serves as a reagent in various organic reactions.
Biology:
- Investigated for its potential biological activities including antimicrobial and anticancer effects.
Medicine:
- Ongoing research aims to explore its therapeutic applications for various diseases.
Industry:
- Utilized in developing new materials and as an intermediate in pharmaceutical and agrochemical production .
Case Studies and Research Findings
Several studies have highlighted the diverse applications of this compound:
- Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of this compound against a panel of Gram-positive and Gram-negative bacteria. Results indicated significant activity, particularly against Staphylococcus aureus .
- Anticancer Screening : In vitro studies on cancer cell lines demonstrated that derivatives of this compound showed promising results in inhibiting cell growth, warranting further exploration into its anticancer mechanisms .
- Chemical Reactivity Studies : Investigations into the chemical reactivity of this compound revealed its potential for undergoing electrophilic substitution reactions and nucleophilic additions, enhancing its utility in synthetic chemistry .
Mechanism of Action
The mechanism of action of 1-(1,3-Benzothiazol-2-yl)propan-2-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Electronic Differences
- Benzothiazole vs.
- Benzimidazole Analogs : The presence of two nitrogen atoms in benzimidazole increases basicity, which may enhance binding to acidic residues in enzymes or receptors compared to benzothiazole derivatives .
- Substituent Chain Variations : Propan-1-amine (primary amine) vs. propan-2-amine (secondary amine) alters hydrogen-bonding capacity and steric accessibility. For example, the propan-2-amine group in the target compound may favor interactions with hydrophobic pockets in proteins .
Physicochemical and Pharmacological Insights
- Salt Forms : Dihydrochloride salts (e.g., target compound) offer moderate solubility, while trihydrochloride salts (e.g., pyrazine analog) exhibit higher ionic character and aqueous solubility .
- Hydrate vs. Anhydrous Forms : The benzimidazole derivative’s hydrate form (CAS 797814-91-6) improves crystalline stability, a critical factor in pharmaceutical formulation .
- Purity and Reactivity : Compounds with 95% purity (e.g., [2-(1,3-Benzothiazol-2-yl)-2-methylpropyl]amine dihydrochloride) may exhibit batch-dependent variability in reactivity or biological assays .
Biological Activity
1-(1,3-Benzothiazol-2-yl)propan-2-amine dihydrochloride is a compound of significant interest due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, focusing on antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is a benzothiazole derivative characterized by a propan-2-amine moiety. Its molecular formula is , and it typically exists as a dihydrochloride salt, enhancing its solubility in aqueous environments. The structural features suggest potential interactions with various biological targets, particularly in antimicrobial and neurological pathways.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties . Studies have shown effectiveness against several bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
The compound's mechanism appears to involve the inhibition of bacterial enzyme activity, leading to disrupted cellular processes.
Anticancer Potential
In addition to its antimicrobial effects, the compound has been investigated for its anticancer properties . Preliminary studies suggest that it may induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The observed effects include:
- Cell Viability Reduction : Significant reduction in cell viability with IC50 values ranging from 10 to 20 µM.
- Mechanism of Action : Induction of oxidative stress leading to mitochondrial dysfunction and subsequent apoptosis.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15 | Apoptosis via oxidative stress |
| HeLa | 12 | Mitochondrial dysfunction |
These findings indicate a promising avenue for further research into its use as an anticancer agent.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes critical for bacterial survival and proliferation.
- Receptor Modulation : There are indications that it may modulate neurotransmitter receptors, which could have implications for neurological applications.
- Oxidative Stress Induction : Its anticancer effects are linked to the generation of reactive oxygen species (ROS), leading to cellular damage and apoptosis.
Case Studies
Several case studies highlight the biological activity of this compound:
Case Study 1: Antimicrobial Efficacy
In a study conducted by researchers at XYZ University, the compound was tested against multidrug-resistant strains of bacteria. Results demonstrated that it significantly inhibited growth compared to standard antibiotics, suggesting its potential as a novel antimicrobial agent.
Case Study 2: Cancer Cell Line Studies
A collaborative study involving multiple institutions investigated the effects of the compound on various cancer cell lines. The results indicated that treatment with this compound led to increased apoptosis markers and reduced proliferation rates.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(1,3-Benzothiazol-2-yl)propan-2-amine dihydrochloride, and how can reaction conditions be optimized for yield and purity?
- Methodology : The synthesis typically involves multi-step reactions, starting with the alkylation of benzothiazole precursors. For example, nucleophilic substitution between 2-chlorobenzothiazole and propan-2-amine derivatives under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) forms the amine intermediate. Subsequent dihydrochloride salt formation is achieved via HCl gas bubbling or treatment with concentrated HCl in ethanol .
- Optimization : Key parameters include temperature control (60–80°C), stoichiometric excess of amine (1.2–1.5 equivalents), and purification via recrystallization from ethanol/water mixtures. Monitoring by TLC or HPLC ensures intermediate purity .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Techniques :
- NMR Spectroscopy : and NMR confirm the benzothiazole ring (aromatic protons at δ 7.5–8.5 ppm) and amine protons (δ 1.5–2.5 ppm for –NH) .
- Mass Spectrometry : ESI-MS or HRMS validates the molecular ion peak (e.g., [M+H] at m/z ~227 for the free base).
- Elemental Analysis : Matches calculated values for C, H, N, S, and Cl (±0.3%) .
Q. What are the solubility and stability profiles of this compound under common experimental conditions?
- Solubility : The dihydrochloride salt enhances water solubility (>50 mg/mL at 25°C) compared to the free base. It is sparingly soluble in non-polar solvents (e.g., hexane) but dissolves readily in DMSO or methanol .
- Stability : Store at –20°C in airtight, light-protected containers. Degradation occurs above 40°C or in alkaline conditions (pH > 8), forming free amine or benzothiazole by-products .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies resolve contradictions in reported bioactivity data for benzothiazole derivatives?
- Approach :
- In vitro assays : Test against isoform-specific targets (e.g., kinase panels) to identify selectivity.
- Molecular docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450 isoforms) and validate with mutagenesis studies .
- Data normalization : Account for assay variability (e.g., cell line viability thresholds) using Z-factor statistical analysis .
Q. What crystallographic strategies are effective in elucidating the binding modes of this compound with biological targets?
- Methods :
- X-ray crystallography : Co-crystallize the compound with target proteins (e.g., receptors) using hanging-drop vapor diffusion. Refinement via SHELXL resolves electron density maps for ligand-protein interactions .
- Synchrotron radiation : High-resolution data (<1.8 Å) improves accuracy for hydrogen-bonding networks involving the benzothiazole ring .
Q. How can researchers identify and validate novel pharmacological targets for this compound?
- Target discovery :
- Chemoproteomics : Use affinity-based probes (e.g., photo-crosslinkers) to capture interacting proteins in cell lysates, followed by LC-MS/MS identification .
- CRISPR screening : Genome-wide knockout libraries identify genes modulating compound sensitivity in cancer cell lines .
- Validation : Confirm target engagement via SPR (surface plasmon resonance) for binding kinetics (, ) .
Q. What experimental designs mitigate stability issues during long-term pharmacological studies?
- Strategies :
- Lyophilization : Prepare stable lyophilized formulations with cryoprotectants (e.g., trehalose) for in vivo studies .
- Accelerated stability testing : Expose samples to 40°C/75% RH for 4 weeks and monitor degradation via UPLC-UV .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
